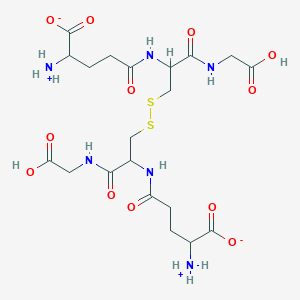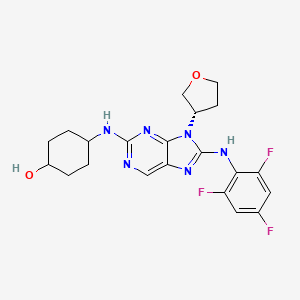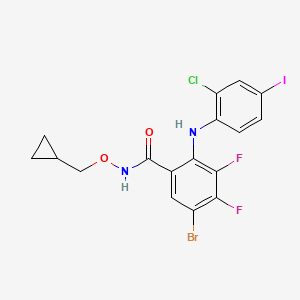![molecular formula C17H18N2 B1684406 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole CAS No. 49671-76-3](/img/structure/B1684406.png)
2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole
Descripción general
Descripción
“2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole” is a chemical compound that has been used in the fabrication of multilayer polymer light-emitting diodes to enhance the efficiency of the device . It has also been used in the construction of thermally activated delayed fluorescence (TADF) emitters .
Synthesis Analysis
The synthesis of this compound involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific synthesis method involves the condensation of an ethylenic ketone with p-(4-(tert-butyl)phenyl) hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate as catalysts .Molecular Structure Analysis
The molecular structure of this compound is characterized by a highly twisted conformation between phenazine and phenanthroimidazole in the molecules, resulting in effective spatial separation of the HOMO and LUMO .Chemical Reactions Analysis
This compound has been used in the construction of thermally activated delayed fluorescence (TADF) emitters, where it acts as the acceptor group . The reaction was conducted in the presence of an excess of an oxidant, tert-butylhydroperoxide (TBHP), which serves to oxidize an in situ formed enamine to an α-aminoaldehyde .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the imidazole derived moieties. These moieties, with different electron-withdrawing abilities, are grafted onto the 2-, 7- and 12-positions of a triazatruxene (TAT) core .Aplicaciones Científicas De Investigación
Treatment of Chronic Kidney Disease (CKD)
ZLN005 has been found to alleviate in vivo and in vitro renal fibrosis via PGC-1α-Mediated Mitochondrial Homeostasis . It significantly improved the renal fibrosis phenotype and reduced TGF-β1-induced lipid accumulation in TECs by enhancing the levels of key enzymes for FAO . This suggests that ZLN005 improved mitochondrial homeostasis by regulating PGC-1α co-transcription target genes’ expression in the kidney .
Treatment of Polymicrobial Sepsis
ZLN005 has been shown to improve the survival of polymicrobial sepsis by increasing the bacterial killing via inducing lysosomal acidification and biogenesis in phagocytes . It was found that the respiratory capacity of mitochondria was enhanced immediately after administration and that the function of TFEB, a transcriptional regulator that promotes lysosome biosynthesis and mutually enhances PGC1α, was enhanced .
Improvement of Mitochondrial Function
ZLN005 is a novel PGC-1α transcriptional regulator . In L6 muscle tubes, ZLN005 can dose-dependently increase the mRNA level of PGC-1α . ZLN005 (10 μM) can increase the mRNA levels of cytochrome c oxidase 5b (cox5b), acetyl coenzyme A oxidase, estrogen-related receptor α (ERRα), NRF1, and GLUT4 . ZLN005 (20 μM) can dose-dependently increase glucose absorption and palmitic acid oxidation by 1.8 times and 1.28 times, respectively .
Protection of Retinal Pigment Epithelium (RPE) Cells
ZLN005 has been reported to effectively protect RPE-19 cells from cell death caused by H2O2, oxidized low-density lipoprotein, and sodium iodate .
Mecanismo De Acción
Target of Action
ZLN005 is a potent activator of peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α) . PGC-1α is a transcriptional coactivator that regulates genes involved in energy metabolism and is considered the master regulator of mitochondrial biosynthesis .
Mode of Action
ZLN005 interacts with PGC-1α, enhancing its activity . This interaction leads to an increase in the respiratory capacity of mitochondria immediately after administration . Additionally, ZLN005 enhances the function of TFEB , a transcriptional regulator that promotes lysosome biosynthesis and mutually enhances PGC-1α . This results in an increase in lysosome volume and acidity, enhancing cargo degradation .
Biochemical Pathways
The activation of PGC-1α by ZLN005 leads to the enhancement of mitochondrial biosynthesis, a crucial process for energy metabolism . This is particularly important in conditions like polymicrobial sepsis, where mitochondrial dysfunction is a key part of the pathogenesis . Furthermore, the activation of TFEB promotes lysosome biosynthesis, which is crucial for the degradation of cellular waste .
Pharmacokinetics
Given its efficacy in both in vivo and in vitro studies , it can be inferred that ZLN005 has suitable pharmacokinetic properties that allow it to reach its target sites in the body effectively.
Result of Action
ZLN005’s action results in several molecular and cellular effects. It improves mitochondrial homeostasis, thus maintaining mitochondrial function and energy homeostasis . In the context of sepsis, ZLN005 supports immune defense by increasing lysosome volume and acidity, enhancing cargo degradation, and significantly reducing bacterial load . In the context of renal fibrosis, ZLN005 alleviates the TGF-β1-induced fibrotic phenotype and lipid accumulation in renal tubular epithelial cells .
Action Environment
It’s worth noting that the effectiveness of zln005 has been demonstrated in various biological environments, including in vivo models of renal fibrosis and polymicrobial sepsis .
Direcciones Futuras
This compound has potential applications in the field of organic light-emitting diodes (OLEDs). The development of highly efficient green OLEDs using this compound as a TADF emitter has been reported . Further investigation and exploration of its potential in cancer research would contribute to its potential application as a novel therapeutic agent in the future .
Propiedades
IUPAC Name |
2-(4-tert-butylphenyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-17(2,3)13-10-8-12(9-11-13)16-18-14-6-4-5-7-15(14)19-16/h4-11H,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUNNCQSFFKSSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358473 | |
| Record name | ZLN005 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole | |
CAS RN |
49671-76-3 | |
| Record name | ZLN005 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 49671-76-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TQS-168 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WT26285WB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of ZLN005?
A1: ZLN005 acts as a transcriptional activator of peroxisome proliferator-activated receptor γ coactivator 1α (PGC-1α). []
Q2: How does ZLN005 activate PGC-1α?
A2: While the exact mechanism remains under investigation, studies suggest that ZLN005 may induce PGC-1α expression by activating AMP-activated protein kinase (AMPK), a known upstream regulator of PGC-1α. [, ]
Q3: What are the downstream effects of PGC-1α activation by ZLN005?
A3: PGC-1α activation by ZLN005 triggers a cascade of beneficial effects, including:
- Enhanced Mitochondrial Biogenesis: ZLN005 increases the expression of genes involved in mitochondrial biogenesis, leading to increased mitochondrial mass and improved mitochondrial function. [, , , , , , , , ]
- Increased Antioxidant Defense: ZLN005 promotes the expression of antioxidant enzymes, such as superoxide dismutase (SOD), thereby protecting cells from oxidative stress. [, , , ]
- Improved Glucose Metabolism: ZLN005 enhances glucose uptake and utilization in muscle cells, contributing to improved glucose tolerance and insulin sensitivity. [, , ]
- Increased Fatty Acid Oxidation: ZLN005 promotes the breakdown and utilization of fatty acids for energy production, leading to improved lipid profiles. [, , ]
Q4: Does ZLN005 impact other signaling pathways?
A4: Research suggests that ZLN005 may influence other pathways, including:
- TFEB-mediated Autophagy: ZLN005 can activate Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy, contributing to enhanced clearance of damaged mitochondria (mitophagy). [, ]
- NF-κB Signaling: ZLN005 appears to attenuate inflammatory responses, potentially by inhibiting the nuclear factor-κB (NF-κB) pathway. [, ]
Q5: What is the molecular formula and weight of ZLN005?
A5: ZLN005 has the molecular formula C28H32N2 and a molecular weight of 400.57 g/mol. []
Q6: Is there spectroscopic data available for ZLN005?
A6: While specific spectroscopic data is not detailed in the provided research, its chemical structure suggests that techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) would be suitable for characterization.
Q7: Are there studies investigating the stability of ZLN005 under various conditions?
A7: The provided research does not delve into the specific stability profile of ZLN005. Further investigation is needed to assess its stability under different storage conditions, pH levels, and temperatures.
Q8: Have any formulation strategies been explored to enhance ZLN005's solubility or bioavailability?
A8: While the research does not specify particular formulation approaches, strategies commonly employed for enhancing drug solubility and bioavailability include:
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of ZLN005?
A9: Research indicates that ZLN005 is metabolized in the liver, with glucuronide and sulfate conjugation being the primary metabolic pathways. [] The parent compound and some metabolites have been detected in rat plasma and brain. []
Q10: What is the duration of action of ZLN005 in vivo?
A10: The provided research does not explicitly state the duration of action of ZLN005. Further studies are necessary to determine the half-life and persistence of ZLN005 and its active metabolites in vivo.
Q11: In which cell lines and animal models has ZLN005 demonstrated efficacy?
A11: ZLN005 has shown promising results in various in vitro and in vivo models, including:
- Cell Lines: ARPE-19 (retinal pigment epithelial cells), [] L6 myotubes (muscle cells), [, ] OCCM-30 (cementoblasts), [] HEI-OC1 (auditory cells) []
- Animal Models: Diabetic db/db mice, [, ] Coronary artery disease model, [] Unilateral ureteral obstruction (UUO) model (renal fibrosis), [] Bleomycin-induced pulmonary fibrosis model, [] Acute pneumonia model (Pseudomonas aeruginosa infection), [] Doxorubicin-induced cardiomyopathy model, [] Bilateral ovariectomy (OVX) rat model (osteoporosis), [] Ischemia-induced neuronal injury models [, ]
Q12: What therapeutic benefits has ZLN005 demonstrated in these models?
A12: ZLN005 treatment has shown a range of therapeutic effects in preclinical models:
- Improved Glucose Control and Insulin Sensitivity: In diabetic db/db mice, ZLN005 improved glucose tolerance, pyruvate tolerance, and insulin sensitivity. [, ]
- Protection against Oxidative Damage: ZLN005 protected retinal pigment epithelial cells from oxidative damage induced by various stressors. []
- Reduction of Renal Fibrosis: In a UUO mouse model, ZLN005 alleviated renal fibrosis by improving mitochondrial homeostasis. []
- Attenuation of Pulmonary Fibrosis: ZLN005 protected against bleomycin-induced pulmonary fibrosis by improving mitochondrial function in alveolar epithelial cells. []
- Reduced Inflammatory Responses: ZLN005 attenuated TNF-α-induced inflammatory responses in cementoblasts and showed potential for improving outcomes in inflammatory bowel diseases. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-Phenylpyrazolo[1,5-A]pyridin-3-YL)-1H-pyrazolo[3,4-C]pyridazin-3-amine](/img/structure/B1684323.png)



![N-(3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B1684328.png)

![(R)-3-(2,3-dihydroxypropyl)-6-fluoro-5-(2-fluoro-4-iodophenylamino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B1684333.png)






